An In-depth Technical Guide to 5-(Chloromethyl)-4-methyloxazole Hydrochloride: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Chloromethyl)-4-methyloxazole Hydrochloride: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
5-(Chloromethyl)-4-methyloxazole hydrochloride is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its unique structure, featuring a reactive chloromethyl group appended to a 4-methyloxazole core, provides a versatile scaffold for the construction of novel therapeutic agents. The oxazole ring system is a prominent feature in many biologically active compounds, and the presence of the electrophilic chloromethyl group allows for straightforward derivatization through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 5-(Chloromethyl)-4-methyloxazole hydrochloride, offering critical insights for researchers engaged in drug discovery and development.
Chemical Structure and Properties
The structural integrity and physicochemical characteristics of 5-(Chloromethyl)-4-methyloxazole hydrochloride are fundamental to its utility as a synthetic intermediate.
Chemical Structure:
The molecule consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a chloromethyl group at the 5-position. The hydrochloride salt form enhances its stability and handling properties.
Physicochemical Properties:
A summary of the key physicochemical properties of 5-(Chloromethyl)-4-methyloxazole hydrochloride is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for properties such as melting point, boiling point, and detailed solubility are not extensively published. The data presented here is compiled from available supplier information.
| Property | Value | Source |
| CAS Number | 1279842-02-2 | [1][2] |
| Molecular Formula | C₅H₇Cl₂NO | [1][2] |
| Molecular Weight | 168.02 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
Synthesis of 5-(Chloromethyl)-4-methyloxazole Hydrochloride
Plausible Synthetic Pathway:
A potential synthetic route could involve the reaction of 4-methyloxazole with formaldehyde and hydrogen chloride. This type of reaction, known as the Blanc chloromethylation or a related electrophilic substitution, would introduce the chloromethyl group onto the oxazole ring. The use of an excess of hydrogen chloride would also facilitate the formation of the hydrochloride salt.
General Experimental Considerations (Hypothetical Protocol):
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Reaction Setup: A solution of 4-methyloxazole in a suitable inert solvent would be treated with a source of formaldehyde (e.g., paraformaldehyde) and saturated with hydrogen chloride gas at a controlled temperature.
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Reaction Conditions: The reaction would likely be carried out at a low to moderate temperature to control the reactivity and minimize side reactions.
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Work-up and Isolation: Upon completion, the reaction mixture would be worked up to isolate the product. This could involve filtration to collect the precipitated hydrochloride salt, followed by washing with a non-polar solvent to remove impurities.
Rationale behind Experimental Choices:
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The use of formaldehyde and HCl is a standard method for introducing a chloromethyl group onto aromatic and heterocyclic rings.
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The hydrochloride salt form is often preferred for its crystalline nature, which facilitates purification by recrystallization and improves stability for storage.
Reactivity and Chemical Transformations
The synthetic utility of 5-(Chloromethyl)-4-methyloxazole hydrochloride stems from the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions:
The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position of the oxazole ring.
Common Nucleophiles and Resulting Products:
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Amines (Primary and Secondary): Reaction with amines leads to the formation of 5-(aminomethyl)-4-methyloxazole derivatives. These can be crucial intermediates for building more complex side chains in drug candidates.
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Alcohols and Phenols: Alkoxides or phenoxides react to form the corresponding ethers, 5-(alkoxymethyl)- or 5-(aryloxymethyl)-4-methyloxazoles.
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Thiols: Thiolates will displace the chloride to yield thioethers.
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Cyanide: Reaction with a cyanide source, such as sodium or potassium cyanide, would provide the corresponding nitrile, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.
Experimental Protocol: General Procedure for Nucleophilic Substitution:
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Reaction Setup: To a solution of 5-(Chloromethyl)-4-methyloxazole hydrochloride in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the generated HCl.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Causality in Experimental Choices:
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Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
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Base: A non-nucleophilic base is essential to neutralize the hydrochloric acid formed during the reaction without competing with the primary nucleophile.
Applications in Drug Discovery and Development
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities[5][6]. 5-(Chloromethyl)-4-methyloxazole hydrochloride serves as a key building block for the synthesis of such pharmacologically active molecules. While specific, publicly documented examples of the direct use of 5-(Chloromethyl)-4-methyloxazole hydrochloride in the synthesis of marketed drugs are scarce, its potential is evident from the importance of the substituted 4-methyloxazole core in various therapeutic areas.
For instance, the related compound, 4-(chloromethyl)-5-methyl-2-oxo-1,3-dioxole, is used in the synthesis of the angiotensin II receptor antagonist, olmesartan[7]. This highlights the utility of chloromethylated heterocycles in introducing key side chains onto drug molecules. It is highly probable that 5-(Chloromethyl)-4-methyloxazole hydrochloride is utilized in proprietary drug discovery programs for the synthesis of novel compounds with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-infectives.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 5-(Chloromethyl)-4-methyloxazole hydrochloride.
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Hazards: Based on data for similar compounds, it is likely to be corrosive and an irritant to the eyes, skin, and respiratory tract. It is a reactive alkylating agent and should be handled with care.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The hydrochloride salt form is generally more stable than the free base.
Conclusion
5-(Chloromethyl)-4-methyloxazole hydrochloride is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo nucleophilic substitution reactions allows for the facile introduction of a variety of functional groups, enabling the construction of diverse molecular libraries for drug discovery. While detailed public data on its synthesis and specific applications are limited, its structural features and reactivity profile position it as a key intermediate for the development of novel therapeutic agents. Further research and publication of its properties and synthetic utility would be of great benefit to the scientific community.
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